molecular formula C16H9NO4 B7732016 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- CAS No. 15875-60-2

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]-

Cat. No.: B7732016
CAS No.: 15875-60-2
M. Wt: 279.25 g/mol
InChI Key: DFDZATIUTSXUPX-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitrophenyl group attached to the indene core

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation reaction between 1H-indene-1,3(2H)-dione and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial production methods for this compound may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives such as amines or alcohols.

    Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

    Materials Science: The compound’s unique electronic properties are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, particularly in oxidative stress-related pathways .

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione, 2-[(4-nitrophenyl)methylene]- can be compared with other similar compounds, such as:

    1H-Indene-1,3(2H)-dione, 2-[(4-methylphenyl)methylene]-: This compound has a methyl group instead of a nitro group, which affects its electronic properties and reactivity.

    1H-Indene-1,3(2H)-dione, 2-[(4-chlorophenyl)methylene]-: The presence of a chloro group introduces different steric and electronic effects compared to the nitro group.

    1H-Indene-1,3(2H)-dione, 2-[(4-methoxyphenyl)methylene]-: The methoxy group imparts different solubility and reactivity characteristics to the compound.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO4/c18-15-12-3-1-2-4-13(12)16(19)14(15)9-10-5-7-11(8-6-10)17(20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZATIUTSXUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302323
Record name NSC636625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15875-60-2
Record name NSC150211
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC636625
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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